Elopiprazole is classified as a benzofuran derivative, which is characterized by its unique structural features that contribute to its pharmacological properties. The compound's molecular formula is and it has a molecular weight of 393.44 g/mol. The compound is known for its action on dopamine and serotonin receptors, which are crucial in the modulation of mood and behavior.
The synthesis of elopiprazole involves several key steps that include the preparation of intermediates and their subsequent coupling to form the final product.
The molecular structure of elopiprazole can be described using its canonical SMILES notation: C1CN(CCN1CC2=CC=C(N2)C3=CC=C(C=C3)F)C4=CC=CC5=C4OC=C5
.
Elopiprazole undergoes various chemical reactions that can modify its structure:
These reactions are essential for modifying the compound for research purposes or developing derivatives with enhanced properties.
Elopiprazole's mechanism of action primarily involves modulation of neurotransmitter systems in the brain:
This dual action on both dopamine and serotonin pathways is characteristic of atypical antipsychotics and contributes to elopiprazole's therapeutic profile.
Elopiprazole exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications.
Elopiprazole has potential applications in various areas:
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: